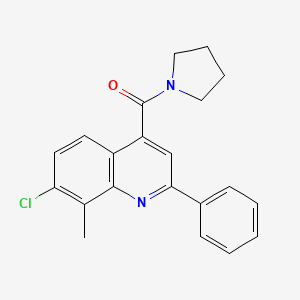
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline
説明
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPMCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPMCQ belongs to the class of quinolines, which are heterocyclic compounds that have been widely used in medicinal chemistry.
作用機序
The mechanism of action of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline involves its binding to specific targets in cells, including DNA and enzymes. 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. By inhibiting topoisomerases, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can induce DNA damage and cell death in cancer cells. In addition, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors, which can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects in cells. In cancer cells, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory cells. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments.
将来の方向性
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in scientific research, and there are several future directions that can be explored. In cancer research, further studies can be conducted to investigate the efficacy of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in combination with other chemotherapeutic agents. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be studied for its potential applications in treating autoimmune diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be further investigated for its ability to modulate other neurotransmitter systems and potentially be used to treat other neurological disorders.
科学的研究の応用
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have anti-inflammatory properties that can potentially be used to treat chronic inflammatory diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its ability to modulate neurotransmitter systems and alleviate symptoms associated with Parkinson's disease.
特性
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-18(22)10-9-16-17(21(25)24-11-5-6-12-24)13-19(23-20(14)16)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIDGPJGCVRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)
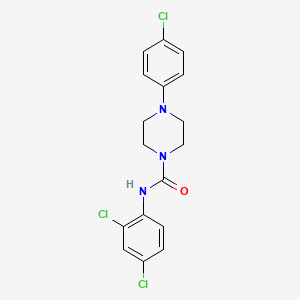
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)
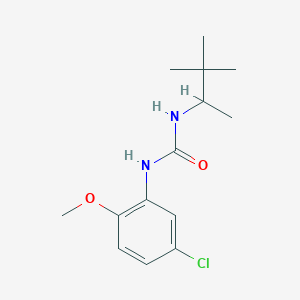
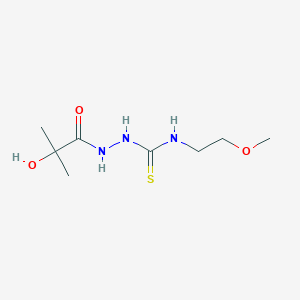
![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
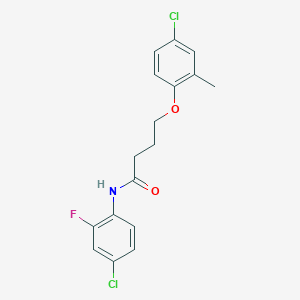
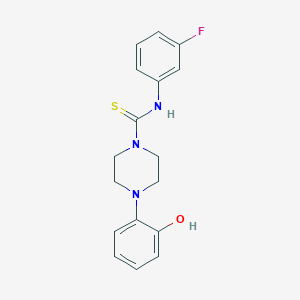
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)